molecular formula C12H14O5 B2734685 2-(4-ethoxyphenyl)butanedioic Acid CAS No. 27950-65-8

2-(4-ethoxyphenyl)butanedioic Acid

Cat. No.: B2734685
CAS No.: 27950-65-8
M. Wt: 238.239
InChI Key: QAQVLIIHZKSAHT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)butanedioic acid is a substituted derivative of butanedioic acid (succinic acid), featuring a 4-ethoxyphenyl group at the 2-position of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₁₂H₁₄O₅, with a molecular weight of 238.24 g/mol.

Properties

IUPAC Name

2-(4-ethoxyphenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-17-9-5-3-8(4-6-9)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQVLIIHZKSAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)butanedioic acid typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)butanedioic acid involves its interaction with specific molecular targets. The ethoxy group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Ethoxy vs. Methoxy derivatives are smaller and may exhibit higher solubility in polar solvents . Amino vs. Ethoxy: The amino group in 2-(4-aminophenyl)butanoic acid introduces basicity and hydrogen-bonding capacity, contrasting with the electron-donating ethoxy group, which may stabilize aromatic rings via resonance . Bromo and Ester Derivatives: Bromine in 1,4-dimethyl 2-(4-bromophenyl)butanedioate enables participation in Suzuki-Miyaura coupling reactions, while esterification reduces acidity (pKa) compared to dicarboxylic acids .
  • Physicochemical Properties: Acidity: Butanedioic acid derivatives typically exhibit two pKa values (~4.2 and ~5.6 for succinic acid). Substituents like ethoxy may slightly alter these values due to electronic effects. Solubility: Ethoxy and methoxy groups enhance organic solvent solubility, whereas amino derivatives may show improved water solubility at acidic pH .

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